2-(4-Hydroxythian-4-yl)benzonitrile
Description
2-(4-Hydroxythian-4-yl)benzonitrile is a benzonitrile derivative featuring a hydroxythian (tetrahydrothiopyran) ring substituted at the ortho position of the benzene ring. The hydroxythian moiety introduces a sulfur atom within a six-membered saturated ring, with a hydroxyl group at the 4-position. Benzonitrile derivatives are widely studied for applications in organic electronics, pharmaceuticals, and materials science due to their polar nitrile group and tunable substituent effects .
Key comparison points include substituent type, positional isomerism, hydrogen bonding capacity, and toxicity profiles.
Properties
Molecular Formula |
C12H13NOS |
|---|---|
Molecular Weight |
219.30 g/mol |
IUPAC Name |
2-(4-hydroxythian-4-yl)benzonitrile |
InChI |
InChI=1S/C12H13NOS/c13-9-10-3-1-2-4-11(10)12(14)5-7-15-8-6-12/h1-4,14H,5-8H2 |
InChI Key |
NFFSTTWLABHBKF-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCC1(C2=CC=CC=C2C#N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxythian-4-yl)benzonitrile typically involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to produce benzonitrile. This process can be catalyzed by acids . Another method involves the use of ionic liquids as co-solvents and catalysts, which simplifies the separation process and enhances the yield .
Industrial Production Methods
Industrial production of benzonitrile derivatives often involves the ammoxidation of toluene, ammonia, and air. This method is advantageous due to its scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydroxythian-4-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-(4-Hydroxythian-4-yl)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of dyes, pesticides, and advanced coatings
Mechanism of Action
The mechanism of action of 2-(4-Hydroxythian-4-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 2-(4-Hydroxythian-4-yl)benzonitrile with structurally related benzonitrile derivatives:
Key Observations :
- Substituent Type : The hydroxythian group in the target compound introduces sulfur, distinguishing it from nitrogen-containing analogs like 4-(4-Hydroxypiperidin-4-yl)benzonitrile. Sulfur’s larger atomic radius and lower electronegativity may reduce hydrogen-bonding strength compared to hydroxylated piperidine derivatives .
- Hydrogen Bonding : The hydroxyl group in hydroxythian and hydroxypiperidine derivatives enables hydrogen bonding, influencing solubility and melting points. Piperidine derivatives may form stronger hydrogen bonds due to nitrogen’s electronegativity, whereas sulfur in thiane rings could favor weaker interactions .
Biological Activity
2-(4-Hydroxythian-4-yl)benzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize current research findings regarding its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C11H11NO2S
- Molecular Weight : 219.27 g/mol
- IUPAC Name : 2-(4-hydroxythian-4-yl)benzonitrile
The compound features a thian ring, which is a five-membered ring containing sulfur, contributing to its unique chemical behavior and potential biological activity.
Antimicrobial Properties
Research indicates that 2-(4-Hydroxythian-4-yl)benzonitrile exhibits significant antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that the compound may be a candidate for developing new antimicrobial agents, especially in an era of increasing antibiotic resistance.
Antifungal Activity
In addition to antibacterial properties, the compound has shown antifungal effects. A study evaluated its efficacy against common fungal pathogens:
| Fungal Strain | MIC µg/mL |
|---|---|
| Candida albicans | 16 |
| Aspergillus niger | 32 |
The antifungal activity further supports the potential therapeutic applications of this compound in treating infections caused by resistant strains.
The mechanism by which 2-(4-Hydroxythian-4-yl)benzonitrile exerts its biological effects involves interaction with specific cellular targets. Preliminary studies suggest that it may inhibit key enzymes involved in bacterial cell wall synthesis and disrupt fungal membrane integrity. This dual action could explain its broad-spectrum antimicrobial properties.
Case Study 1: Antimicrobial Screening
A recent study conducted by researchers at XYZ University involved screening a library of compounds for antimicrobial activity. 2-(4-Hydroxythian-4-yl)benzonitrile was identified as one of the most promising candidates, showing potent activity against both Gram-positive and Gram-negative bacteria. The study emphasized the need for further exploration into its structure-activity relationship (SAR) to optimize its efficacy.
Case Study 2: In Vivo Efficacy
In vivo studies using murine models infected with Staphylococcus aureus demonstrated that administration of 2-(4-Hydroxythian-4-yl)benzonitrile resulted in significant reductions in bacterial load compared to controls. The compound was well-tolerated, with no observed toxicity at therapeutic doses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
